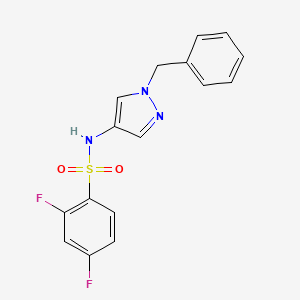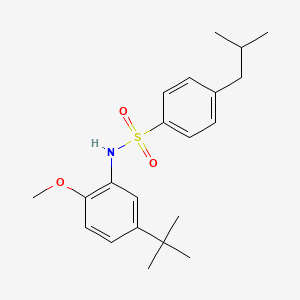![molecular formula C14H16N4O B4286920 N'-{1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}propanohydrazide](/img/structure/B4286920.png)
N'-{1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}propanohydrazide
Descripción general
Descripción
N-{1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}propanohydrazide, also known as IMC-1, is a novel compound that has gained significant attention in recent years due to its potential therapeutic benefits. This compound has been synthesized using a unique method and has shown promising results in scientific research applications. In
Mecanismo De Acción
N'-{1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}propanohydrazide works by inhibiting the activity of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are enzymes involved in the production of inflammatory mediators. By inhibiting these enzymes, N'-{1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}propanohydrazide reduces inflammation and pain. Additionally, N'-{1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}propanohydrazide has been shown to inhibit the replication of various viruses, including herpes simplex virus type 1 (HSV-1) and human cytomegalovirus (HCMV).
Biochemical and Physiological Effects:
N'-{1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}propanohydrazide has been shown to have various biochemical and physiological effects. In vitro studies have shown that N'-{1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}propanohydrazide inhibits the production of prostaglandins and leukotrienes, which are inflammatory mediators. Additionally, N'-{1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}propanohydrazide has been shown to inhibit the replication of various viruses by interfering with viral DNA synthesis. In vivo studies have shown that N'-{1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}propanohydrazide reduces inflammation and pain in animal models of arthritis and neuropathic pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N'-{1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}propanohydrazide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. Additionally, it has been shown to have low toxicity in animal models, making it a safe candidate for further studies. However, one limitation of N'-{1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}propanohydrazide is that it has poor solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several future directions for the study of N'-{1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}propanohydrazide. One potential direction is to investigate its potential use in the treatment of viral infections, particularly those that are resistant to current antiviral therapies. Additionally, further studies are needed to determine the optimal dosage and administration route for N'-{1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}propanohydrazide in various disease models. Finally, the development of more soluble forms of N'-{1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}propanohydrazide could improve its efficacy in certain experiments.
In conclusion, N'-{1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}propanohydrazide is a novel compound that has shown promising results in scientific research applications. Its unique synthesis method, mechanism of action, and potential therapeutic benefits make it an exciting candidate for further studies. With continued research, N'-{1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}propanohydrazide could have significant implications for the treatment of infectious diseases, chronic pain, and inflammatory conditions.
Aplicaciones Científicas De Investigación
N'-{1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}propanohydrazide has been extensively studied for its potential therapeutic benefits in various scientific research applications. It has been shown to have antiviral, antifungal, and antibacterial properties, making it a potential candidate for the treatment of infectious diseases. Additionally, N'-{1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}propanohydrazide has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of chronic pain and inflammatory conditions.
Propiedades
IUPAC Name |
N-[(E)-1-(4-imidazol-1-ylphenyl)ethylideneamino]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O/c1-3-14(19)17-16-11(2)12-4-6-13(7-5-12)18-9-8-15-10-18/h4-10H,3H2,1-2H3,(H,17,19)/b16-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSCTTZOGDJSQNR-LFIBNONCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NN=C(C)C1=CC=C(C=C1)N2C=CN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)N/N=C(\C)/C1=CC=C(C=C1)N2C=CN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-{(1E)-1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}propanehydrazide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



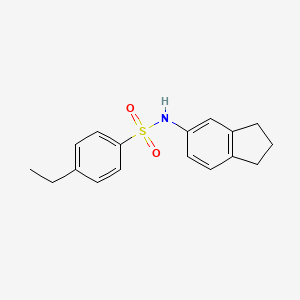
![N-(4-bromophenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide](/img/structure/B4286851.png)
![N-(4-nitrophenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide](/img/structure/B4286853.png)
![N-(3,5-dichlorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide](/img/structure/B4286861.png)
![2-{[4-allyl-5-(4-isobutoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2,4,5-trichlorophenyl)acetamide](/img/structure/B4286869.png)
![N-(4-chlorobenzyl)-2-{[4-ethyl-5-(6-methyl-4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4286874.png)
![2-{[4-allyl-5-(6-methyl-4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazol-3-yl]thio}-N-(3-chlorophenyl)acetamide](/img/structure/B4286881.png)
![N-(4-chloro-2-fluorophenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]urea](/img/structure/B4286891.png)
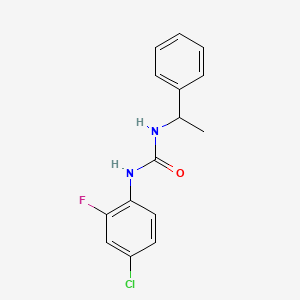
![4-({[(4-chloro-2-fluorophenyl)amino]carbonyl}amino)benzamide](/img/structure/B4286900.png)
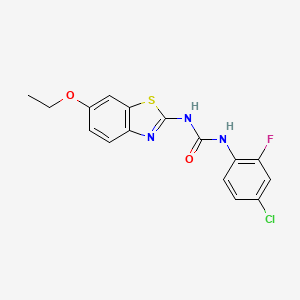
![N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-2,4-difluorobenzenesulfonamide](/img/structure/B4286932.png)
